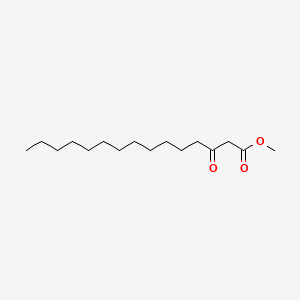

Methyl 3-oxopentadecanoate

Description

Historical Context and Significance of Beta-Keto Esters in Organic Chemistry Research

The journey of beta-keto esters in organic chemistry is deeply intertwined with the development of fundamental carbon-carbon bond-forming reactions. The Claisen condensation, a cornerstone of organic synthesis, is a classic method for the formation of beta-keto esters. fiveable.meresearchgate.net Discovered in the late 19th century, this reaction involves the condensation of two ester molecules in the presence of a strong base to yield a beta-keto ester. researchgate.net This discovery opened up new avenues for constructing larger and more complex carbon skeletons.

The significance of beta-keto esters lies in their dual reactivity. They possess both nucleophilic and electrophilic centers, allowing them to participate in a wide variety of chemical transformations. researchgate.netrsc.org The alpha-protons, situated between the two carbonyl groups, are particularly acidic and can be readily removed to form a stabilized enolate ion. fiveable.me This enolate is a potent nucleophile, capable of reacting with various electrophiles in reactions such as alkylations and acylations. researchgate.net

Furthermore, beta-keto esters are key intermediates in the synthesis of numerous natural products and biologically active compounds. researchgate.netgoogle.com Their versatile chemistry has been exploited in the total synthesis of complex molecules like paclitaxel (B517696) and podophyllotoxin. researchgate.net The ability to undergo cyclization reactions also makes them crucial precursors for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. nih.gov

Structural Classification and Nomenclature of Methyl 3-Oxopentadecanoate

This compound is classified as a long-chain beta-keto ester. Its structure consists of a fifteen-carbon chain (pentadecanoate) with a ketone group at the third carbon atom and a methyl ester at the terminus.

The systematic IUPAC name for this compound is this compound. chemsrc.comvulcanchem.com It is also known by the synonym 3-Oxopentadecanoic acid methyl ester. chemsrc.com The "3-oxo" designation indicates the position of the ketone's carbonyl group on the carbon chain, while "pentadecanoate" specifies the length of the main carbon chain, and "methyl" identifies the alcohol component of the ester.

Below is a table summarizing the key structural and identifying information for this compound:

| Identifier | Value | Source |

| IUPAC Name | This compound | vulcanchem.com |

| Synonym | 3-Oxopentadecanoic acid methyl ester | chemsrc.com |

| CAS Number | 54889-72-4 | chemsrc.combldpharm.comguidechem.com |

| Molecular Formula | C16H30O3 | chemsrc.combldpharm.comguidechem.com |

| Molecular Weight | 270.41 g/mol | vulcanchem.combldpharm.com |

Overview of Academic Research Trajectories for Long-Chain Beta-Keto Esters

Academic research on long-chain beta-keto esters, including this compound, has followed several key trajectories, primarily focusing on their synthesis and application as versatile synthetic intermediates.

One significant area of research has been the development of efficient and selective methods for their synthesis. While classical methods like the Claisen condensation are still relevant, modern synthetic chemistry has seen the emergence of new catalytic approaches. researchgate.net These include transesterification reactions, which allow for the conversion of readily available shorter-chain beta-keto esters into their long-chain counterparts. rsc.orgresearchgate.net Lipase-catalyzed transesterification has also been explored as a mild and environmentally friendly route to these compounds. google.com Another synthetic strategy involves the reaction of fatty acids with Meldrum's acid. researchgate.net

The application of long-chain beta-keto esters in the synthesis of complex molecules remains a vibrant area of investigation. Their unique structure makes them valuable precursors for the synthesis of natural products, pheromones, and other biologically active compounds. researchgate.net For instance, research has demonstrated their use in the synthesis of polyhydroquinoline derivatives with potential antiproliferative activity. researchgate.net

Furthermore, the reactivity of the beta-keto ester moiety continues to be explored. Studies have investigated their use in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, to create diverse molecular scaffolds. researchgate.net The development of palladium-catalyzed reactions of allylic beta-keto esters has further expanded their synthetic utility. nih.gov More recent research has also explored the design of beta-keto esters as potential antibacterial agents, based on their structural similarity to bacterial quorum-sensing autoinducers. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxopentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDZNJRIILJIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341781 | |

| Record name | Methyl 3-oxopentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54889-72-4 | |

| Record name | Methyl 3-oxopentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Oxopentadecanoate and Analogous Beta Keto Esters

Established Synthetic Pathways to Beta-Keto Esters

Traditional methods for synthesizing β-keto esters have been refined over decades and remain fundamental in both academic and industrial laboratories. These pathways, including the Claisen condensation, the Blaise reaction, and the esterification of β-keto acids, offer reliable access to this important class of molecules.

Claisen Condensation Reactions and Variants

The Claisen condensation is a classic carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester. wikipedia.orglibretexts.org At least one of the esters must possess an α-proton, rendering it enolizable. wikipedia.org The reaction is typically initiated by an alkoxide base that corresponds to the alcohol portion of the ester to prevent transesterification side reactions. libretexts.org

The mechanism involves three key steps:

Enolate formation : The alkoxide base deprotonates the α-carbon of an ester molecule, forming a resonance-stabilized enolate. libretexts.org

Nucleophilic attack : The ester enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. libretexts.orguomustansiriyah.edu.iq

Elimination : The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester. libretexts.org The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has a more acidic α-proton (pKa ≈ 11) than the starting ester (pKa ≈ 25). wikipedia.orgmasterorganicchemistry.com An acidic workup is required in the final step to neutralize the enolate and isolate the product. wikipedia.org

Several variants of the Claisen condensation enhance its synthetic utility:

Crossed Claisen Condensation : This reaction occurs between two different esters. To avoid a complex mixture of products, it is typically performed when one of the esters lacks α-protons (e.g., benzoates or formates) and therefore cannot form an enolate, serving only as the electrophile. libretexts.orglibretexts.org

Dieckmann Condensation : This is an intramolecular Claisen condensation of a molecule containing two ester groups. It is a powerful method for forming five- or six-membered cyclic β-keto esters. wikipedia.orgmasterorganicchemistry.com

| Reaction Variant | Description | Key Feature |

| Classic Claisen | Condensation of two identical enolizable esters. | Forms a symmetrical β-keto ester. |

| Crossed Claisen | Condensation of two different esters. | One ester is typically non-enolizable to ensure a single product. libretexts.orglibretexts.org |

| Dieckmann Condensation | Intramolecular condensation of a diester. | Forms a cyclic β-keto ester, favoring 5- and 6-membered rings. wikipedia.orgmasterorganicchemistry.com |

Blaise Reaction Applications in Beta-Keto Ester Synthesis

The Blaise reaction provides an alternative route to β-keto esters, starting from a nitrile and an α-haloester. organic-chemistry.orgwikipedia.org The reaction is mediated by metallic zinc, which forms an organozinc intermediate (a Reformatsky-type reagent) with the α-haloester. wikipedia.org This nucleophilic organozinc compound then adds to the electrophilic carbon of the nitrile. wikipedia.org

The initial product of the addition is a metalloimine intermediate, which upon acidic hydrolysis (e.g., with 1 M HCl), yields the desired β-keto ester. organic-chemistry.orgwikipedia.org If the workup is performed under basic conditions (e.g., with 50% aqueous K₂CO₃), a β-enamino ester is isolated instead. organic-chemistry.orgjk-sci.com

Historically, the Blaise reaction suffered from drawbacks such as low yields and competing side reactions. jk-sci.com However, procedural improvements, such as the use of activated zinc (e.g., treated with ultrasound or acid) and optimized reaction conditions, have significantly enhanced its efficiency and scope. organic-chemistry.orgjk-sci.com For instance, the transformation of heptanenitrile (B1581596) into ethyl 3-oxononanoate saw improved yields when trimethylsilyl (B98337) chloride (TMSCl) was used for zinc activation. tandfonline.com The Blaise reaction has been successfully used to prepare ethyl 3-oxopentadecanoate. lookchem.comresearchgate.net

Esterification of Beta-Keto Acids

The direct esterification of β-keto acids is a challenging synthetic transformation. These molecules are notoriously unstable and readily undergo decarboxylation (loss of CO₂) upon heating, a characteristic that complicates their isolation and subsequent esterification. rsc.orgnih.gov

Due to this instability, alternative strategies are often employed to synthesize β-keto esters. One common approach is the transesterification of a more readily available β-keto ester, such as a methyl or ethyl ester. rsc.org This process involves reacting the starting ester with a different alcohol in the presence of a catalyst to exchange the alkoxy group. rsc.orgrsc.org The reaction can be selective for β-keto esters over other ester types, likely proceeding through a chelated enol or an acylketene intermediate. rsc.org

Another strategy involves generating the β-keto ester from a different starting material altogether. For example, a one-pot reaction of 4- or 5-oxo-carboxylic acids with chlorosulfonyl isocyanate can produce β-keto esters under mild conditions. semanticscholar.org Additionally, β-keto esters can be formed via the hydrolysis and decarboxylation of alkylated acetoacetic esters, a process that ultimately yields a ketone but proceeds through a β-keto acid intermediate. aklectures.com

Advanced Stereoselective Synthesis of Methyl 3-Oxopentadecanoate Derivatives

The creation of chiral centers with high fidelity is a primary goal of modern organic synthesis. For derivatives of this compound, which can possess stereogenic centers at the α- and β-positions, advanced stereoselective methods are crucial for accessing enantiomerically pure compounds.

Asymmetric Synthesis Approaches to Chiral Beta-Hydroxy/Keto Esters

Optically active β-hydroxy esters are valuable chiral building blocks for synthesizing a variety of pharmaceuticals and natural products. tandfonline.comcsic.es Several asymmetric strategies have been developed to produce these compounds with high enantiomeric purity.

One of the most common methods is the asymmetric reduction of the corresponding prochiral β-keto esters. This can be achieved using chiral reducing agents, such as those derived from (R)-Me-CBS-oxazaborolidine, which can produce chiral β-hydroxy esters with high enantiomeric excess (ee). tandfonline.com

Another powerful technique is dynamic kinetic resolution (DKR) . This method is applied to racemic starting materials, such as α-substituted-β-keto esters, and combines a rapid racemization of the starting material with a stereoselective reaction. acs.org For example, ruthenium-catalyzed DKR has been used for the asymmetric synthesis of syn-β-hydroxy-α-amino esters. acs.org More recently, iridium catalysts with axially chiral phosphine (B1218219) ligands have been developed for the DKR of α-amino-β-keto esters to yield anti-aromatic β-hydroxy-α-amino acid esters with excellent diastereoselectivity and enantioselectivity. acs.org

Kinetic resolution of racemic β-hydroxy esters offers another route to enantiopure compounds. This approach uses a chiral catalyst or reagent to selectively react with one enantiomer of the racemate faster than the other, allowing for the separation of the unreacted, enantiopure starting material and the chiral product. csic.es However, the maximum theoretical yield for each enantiomer in a kinetic resolution is 50%. tandfonline.com

| Asymmetric Approach | Description | Starting Material | Product |

| Asymmetric Reduction | Stereoselective reduction of a ketone to an alcohol. | Prochiral β-keto ester | Chiral β-hydroxy ester tandfonline.com |

| Dynamic Kinetic Resolution (DKR) | Combination of in situ racemization and kinetic resolution. | Racemic α-substituted-β-keto ester | Single diastereomer of a chiral β-hydroxy ester acs.org |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture. | Racemic β-hydroxy ester | Enantiopure β-hydroxy ester (and its derivatized enantiomer) tandfonline.comcsic.es |

Enantioselective Catalysis in Beta-Keto Ester Synthesis

Enantioselective catalysis has emerged as a highly efficient and atom-economical tool for synthesizing chiral molecules. In the context of β-keto esters, various catalytic systems have been developed to control stereochemistry during their formation or modification.

Enantioselective hydrogenation of β-keto esters is a well-established method for producing chiral β-hydroxy esters. Chiral ruthenium-diphosphine complexes, such as those with BINAP ligands, are powerful catalysts for this transformation, achieving high enantioselectivity under both atmospheric and high-pressure conditions. researchgate.net

Phase-transfer catalysis (PTC) provides a method for the enantioselective α-alkylation of β-keto esters, allowing for the creation of quaternary stereogenic centers. Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can facilitate the generation of optically active products with excellent enantioselectivity. mdpi.com

The Claisen rearrangement , a sigmatropic rearrangement, can also be rendered enantioselective through catalysis. For example, the rearrangement of O-allyl β-ketoesters can be catalyzed by chiral guanidinium (B1211019) salts to produce γ,δ-unsaturated β-ketoesters with high enantiomeric excess. nih.gov

Furthermore, enantioselective fluorination of β-keto esters can be achieved using both metal-based catalysts (e.g., Cu(II)/bis(thiazoline) complexes) and organocatalysts under phase-transfer conditions. mdpi.com These methods provide access to α-fluorinated β-keto esters, which are valuable precursors in medicinal chemistry. mdpi.com

Chemoenzymatic Synthetic Routes for this compound Scaffolds

The integration of enzymatic methods into organic synthesis, known as chemoenzymatic synthesis, offers powerful tools for creating complex molecules with high selectivity under mild conditions. nih.govnih.gov For scaffolds like this compound, which belong to the β-keto ester class of compounds, several enzyme families are instrumental in their synthesis and subsequent stereoselective transformations. These enzymatic strategies often provide access to chiral molecules that are valuable as building blocks in pharmaceutical and natural product synthesis. nih.govgoogle.com

Key enzymatic transformations applicable to long-chain β-keto ester scaffolds include:

Lipase-Catalyzed Transesterification: Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are highly effective for the synthesis of β-keto esters via transesterification. google.com This method can be performed under mild, solvent-free conditions. The enzyme catalyzes the transfer of an acyl group from a donor β-keto ester to an alcohol. This approach is not only useful for the synthesis of the target ester but can also be employed for the kinetic resolution of racemic secondary alcohols, yielding optically active β-keto esters which are crucial intermediates. google.com

Hydrolase-Mediated Hydrolysis: Hydrolases, including lipases and esterases, can be used for the reverse reaction—the hydrolysis of β-keto esters to their corresponding β-keto acids. plos.org While β-keto acids are often unstable and prone to decarboxylation, this enzymatic hydrolysis can be the first step in a cascade reaction. For instance, the in situ generation of a β-keto acid by a hydrolase can be immediately followed by a transaminase-catalyzed amination to produce chiral β-amino acids, circumventing the stability issue of the intermediate. plos.orgmdpi.com

Ketoreductase (KRED) Mediated Reduction: The ketone moiety of the β-keto ester scaffold is a prime target for stereoselective reduction. Ketoreductases (KREDs), a class of dehydrogenases, can reduce the carbonyl group to a hydroxyl group with high enantio- and diastereoselectivity. alaska.edu This dynamic reductive kinetic resolution (DYRKR) allows for the synthesis of optically pure α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters. alaska.edu Similarly, dehydrogenases like (S)-1-phenylethanol dehydrogenase (PEDH) have been applied to the asymmetric reduction of various β-keto esters to their corresponding enantiopure secondary alcohols. nih.gov

Transaminase (TA) Mediated Amination: The β-keto group can be converted to an amino group using transaminases. This reaction involves the transfer of an amino group from a donor molecule to the keto-ester, producing a chiral β-amino ester. mdpi.comresearchgate.net This is a valuable route for synthesizing non-canonical amino acids. Engineered ω-transaminases have shown activity towards aliphatic β-keto esters, demonstrating the potential for this method with long-chain substrates. mdpi.com

Interactive Table 1: Enzymatic Transformations of β-Keto Ester Scaffolds

| Enzyme Class | Reaction Type | Substrate Scaffold | Product Type |

|---|---|---|---|

| Lipase | Transesterification | Acyl donor β-keto ester + alcohol | Target β-keto ester |

| Hydrolase (Lipase/Esterase) | Hydrolysis | β-Keto ester | β-Keto acid |

| Ketoreductase (KRED) | Asymmetric Reduction | β-Keto ester | Chiral β-hydroxy ester |

| Transaminase (TA) | Reductive Amination | β-Keto ester | Chiral β-amino ester |

Utilization of this compound as a Key Synthetic Intermediate

This compound and its analogs are versatile synthetic intermediates due to the presence of multiple reactive sites. The β-keto ester moiety allows for a wide range of chemical transformations, making these compounds valuable starting materials for more complex molecules, including natural products and pharmaceuticals. google.commedchemexpress.com

A primary application involves the hydrolysis and subsequent decarboxylation of the β-keto ester to yield a methyl ketone. A facile, two-step synthesis of methyl ketones from alkyl nitriles proceeds via the Blaise reaction to form a β-keto ester intermediate, such as ethyl 3-oxopentadecanoate, which is then subjected to acid-mediated hydrolysis and decarboxylation. lookchem.com This transformation effectively converts the ester functionality into a methyl group, providing access to long-chain ketones like 2-pentadecanone (B165419).

Key synthetic applications of the this compound scaffold include:

Synthesis of Methyl Ketones: As mentioned, the most straightforward utilization is the conversion to 2-pentadecanone through hydrolysis and decarboxylation. lookchem.com Methyl ketones are themselves important as flavor and aroma substances and as synthetic intermediates. lookchem.com

Synthesis of Chiral β-Hydroxy Esters: As detailed in the chemoenzymatic section, the scaffold can be stereoselectively reduced to produce chiral methyl 3-hydroxypentadecanoate. These chiral building blocks are valuable for the synthesis of complex natural products, such as marine-derived compounds like 3-deoxyaplysiatoxin. tdl.org

Synthesis of Chiral β-Amino Esters: The keto group can be converted into an amine via reductive amination, often using transaminases, to yield chiral methyl 3-aminopentadecanoate. mdpi.com These non-natural amino acids are precursors for peptides and other bioactive molecules.

Carbon-Carbon Bond Formation: The active methylene (B1212753) group situated between the two carbonyls is acidic and can be readily deprotonated to form an enolate. This enolate can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations, allowing for further elaboration of the carbon skeleton. This reactivity is fundamental to processes like the malonic ester synthesis. medchemexpress.com

Interactive Table 2: Synthetic Transformations of this compound as an Intermediate

| Reaction Type | Typical Reagents/Conditions | Resulting Product Class |

|---|---|---|

| Hydrolysis & Decarboxylation | Acid (e.g., H₂SO₄), Heat | Methyl Ketones (e.g., 2-Pentadecanone) |

| Asymmetric Reduction | Ketoreductase (KRED), NADH/NADPH | Chiral β-Hydroxy Esters |

| Reductive Amination | Transaminase (TA), Amino Donor | Chiral β-Amino Esters |

| Alkylation | Base (e.g., NaOEt), Alkyl Halide | α-Substituted β-Keto Esters |

Mechanistic Investigations of Methyl 3 Oxopentadecanoate Reactivity

Fundamental Reaction Mechanisms of the Beta-Keto Ester Moiety

The reactivity of methyl 3-oxopentadecanoate is largely governed by the β-keto ester functional group. This moiety possesses both electrophilic and nucleophilic centers, making it a versatile intermediate in organic synthesis. researchgate.net The presence of two carbonyl groups in a 1,3-relationship leads to unique chemical properties, including keto-enol tautomerism and susceptibility to both nucleophilic and electrophilic attacks.

β-Dicarbonyl compounds, including this compound, can exist as a mixture of two constitutional isomers in rapid equilibrium: the keto and enol forms. libretexts.orgmasterorganicchemistry.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. libretexts.org The equilibrium between the keto and enol tautomers can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts. chemrxiv.orgyoutube.com

Under both acidic and basic conditions, the interconversion between the keto and enol forms is catalyzed. openstax.org

Acid-catalyzed enolization involves the initial protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen by a weak base. openstax.orglibretexts.org

Base-catalyzed enolization begins with the deprotonation of the α-carbon to form a resonance-stabilized enolate ion, which is subsequently protonated on the oxygen atom to yield the enol. openstax.org

While the keto form is generally more stable for simple monocarbonyl compounds, the enol form can be significantly stabilized in β-dicarbonyl systems through conjugation and the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen. masterorganicchemistry.comyoutube.com For many β-ketoesters, the equilibrium lies significantly towards the keto form; however, the enol tautomer is highly reactive and responsible for much of the characteristic chemistry of these compounds. openstax.org

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Effect on Equilibrium |

| Solvent | Polar solvents can stabilize the more polar keto form through dipole-dipole interactions, while nonpolar solvents may favor the enol form due to intramolecular hydrogen bonding. |

| Temperature | Increasing temperature can shift the equilibrium, though the effect is compound-specific. |

| Conjugation | Extended conjugation in the enol form can increase its stability. youtube.com |

| Intramolecular Hydrogen Bonding | The formation of a six-membered ring via an intramolecular hydrogen bond in the enol tautomer is a significant stabilizing factor. masterorganicchemistry.comyoutube.com |

The dual functionality of the β-keto ester moiety in this compound allows it to react with both nucleophiles and electrophiles.

Nucleophilic Attack: The carbonyl carbons of both the ketone and the ester groups are electrophilic and thus susceptible to attack by nucleophiles. msu.edu Nucleophilic attack is a fundamental reaction type for carbonyl compounds, leading to a tetrahedral intermediate. libretexts.org For β-keto esters, this can occur at either the keto or the ester carbonyl. The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions. For instance, amines can react with the keto group to form enamines or with the ester group via nucleophilic acyl substitution.

Electrophilic Attack: The α-carbon, located between the two carbonyl groups, is acidic due to the resonance stabilization of the resulting enolate anion. openstax.org This enolate is nucleophilic and can readily attack a wide range of electrophiles. masterorganicchemistry.com This reactivity is the basis for many important carbon-carbon bond-forming reactions. The reaction proceeds via the formation of the enolate, which then acts as a nucleophile, attacking the electrophile. masterorganicchemistry.com

Transformational Reactions of this compound

The versatile reactivity of the β-keto ester group allows this compound to undergo a variety of transformations, including oxidation, reduction, and nucleophilic substitution.

The oxidation of β-keto esters can proceed through several pathways, often targeting the α-carbon or the keto group. The oxidation of methyl esters can involve a series of hydrogen abstraction, oxygen addition, isomerization, and decomposition of ketohydroperoxides. researchgate.net For β-keto esters specifically, α-hydroxylation is a key transformation that provides access to α-hydroxy-β-dicarbonyl compounds, which are valuable synthetic intermediates. researchgate.net This can be achieved using various oxidizing agents. The reaction of the enolate form with an electrophilic oxygen source is a common strategy.

The carbonyl groups of this compound can be selectively reduced to form hydroxy esters or further reduced to diols.

Reduction to Hydroxy Esters: The reduction of the β-keto group is a common transformation, yielding a β-hydroxy ester. researchgate.net This can be accomplished using various reducing agents. Biocatalytic reductions, for example using baker's yeast (Saccharomyces cerevisiae), are known to reduce β-keto esters to the corresponding β-hydroxy esters, often with high stereoselectivity. researchgate.netsyntheticpages.org Chemical reducing agents like sodium borohydride (B1222165) can also be employed. A unique reaction involves the simultaneous reduction and transesterification of β-keto esters using sodium borohydride in the presence of an alcohol. rsc.org

Reduction to Alcohols: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the ketone and the ester functionalities to yield a 1,3-diol. nih.govorganic-chemistry.org The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. rsc.org

Table 2: Reduction Products of this compound

| Reducing Agent | Functional Group Targeted | Primary Product |

| Baker's Yeast | β-Keto group | Methyl 3-hydroxypentadecanoate |

| Sodium Borohydride (NaBH₄) | β-Keto group | Methyl 3-hydroxypentadecanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Both Keto and Ester groups | Pentadecane-1,3-diol |

The ester group of this compound can undergo nucleophilic acyl substitution, where the methoxy (B1213986) group is replaced by another nucleophile. libretexts.orgmasterorganicchemistry.com This class of reactions, often referred to as acyl transfer, proceeds through a tetrahedral intermediate. libretexts.org

A prominent example is transesterification, the conversion of one ester to another by reaction with an alcohol. nih.govnih.gov The transesterification of β-keto esters is a particularly useful transformation and can be catalyzed by acids, bases, or enzymes. rsc.orgnih.gov This reaction is often selective for the β-keto ester group over other types of esters. nih.gov The mechanism is believed to proceed through an enol intermediate or an acylketene intermediate. rsc.orgnih.gov This process is valuable for modifying the ester group to introduce different functionalities or to synthesize a variety of β-keto esters from readily available methyl or ethyl esters. nih.gov

Carbon-Carbon Bond Formation Reactions (e.g., Malonate Synthesis)

This compound serves as a valuable substrate in carbon-carbon bond formation, a cornerstone of organic synthesis. Its reactivity is primarily centered on the methylene (B1212753) group (α-carbon) positioned between the two carbonyl groups (the ketone and the ester). The protons on this carbon are significantly more acidic than typical methylene protons due to the electron-withdrawing effects of the adjacent carbonyls, which stabilize the resulting conjugate base through resonance. cambridge.org This enhanced acidity allows for facile deprotonation by a suitable base to form a nucleophilic enolate ion. patsnap.com

The classic example of this reactivity is analogous to the malonic ester synthesis. wikipedia.org The process involves a sequence of steps beginning with the formation of the enolate, followed by its reaction with an electrophile, and subsequent transformations. patsnap.comchemicalnote.com

Mechanism:

Enolate Formation: Treatment of this compound with a base, such as sodium ethoxide, results in the removal of an α-proton to generate a resonance-stabilized enolate. The base should be chosen to prevent side reactions like transesterification; thus, sodium methoxide (B1231860) would be an ideal choice for this specific methyl ester. wikipedia.org

Nucleophilic Alkylation: The resulting enolate is a potent carbon-centered nucleophile. It can readily attack an electrophilic carbon, typically from an alkyl halide (e.g., R-X), in a nucleophilic substitution reaction (commonly SN2). chemicalnote.comyoutube.com This step forms a new carbon-carbon bond, attaching the alkyl group 'R' to the α-carbon. A major challenge in this step can be the potential for dialkylation, where the remaining acidic proton on the newly substituted α-carbon is also removed and reacts with another molecule of the alkyl halide. wikipedia.org

Hydrolysis and Decarboxylation: The resulting α-substituted β-keto ester can then be hydrolyzed under acidic or basic conditions. Subsequent heating promotes decarboxylation (loss of CO₂), yielding a ketone with an extended carbon chain. patsnap.com

This synthetic utility allows for the transformation of the this compound backbone into a diverse array of more complex molecules. researchgate.netchemistry.coach

Table 1: Key Steps in Malonate-type Synthesis with this compound

| Step | Description | Reactants | Product |

| 1. Enolate Formation | Deprotonation of the α-carbon using a strong base to form a nucleophilic enolate. chemicalnote.com | This compound, Sodium Methoxide | This compound enolate |

| 2. Alkylation | Nucleophilic attack of the enolate on an alkyl halide to form a new C-C bond. wikipedia.org | Enolate, Alkyl Halide (R-X) | Methyl 2-alkyl-3-oxopentadecanoate |

| 3. Saponification | Hydrolysis of the ester group to a carboxylate under basic conditions. youtube.com | α-substituted β-keto ester, NaOH | Sodium 2-alkyl-3-oxopentadecanoate |

| 4. Acidification & Decarboxylation | Protonation of the carboxylate followed by heating to eliminate CO₂. wikipedia.org | Carboxylate, H₃O⁺, Heat | 4-Alkyl-pentadecan-2-one |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms involving molecules like this compound. By modeling the system at an atomic level, researchers can gain insights into transient species like reaction intermediates and transition states that are often difficult or impossible to observe experimentally. semanticscholar.org Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are particularly valuable. nih.govresearchgate.net

Density Functional Theory (DFT) Studies on Reaction Intermediates

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.org For this compound, DFT calculations are instrumental in elucidating the stability, geometry, and electronic properties of reaction intermediates, such as the enolate formed during C-C bond formation. researchgate.net

DFT studies can accurately predict the preferred site of deprotonation and the distribution of negative charge within the resulting enolate intermediate. The calculations can reveal how the charge is delocalized across the oxygen atoms of the carbonyl groups and the α-carbon, confirming the resonance stabilization that is key to its reactivity. Furthermore, DFT can be used to model the transition state of the subsequent alkylation step, providing activation energies that help predict reaction kinetics. semanticscholar.org By analyzing global and local reactivity descriptors derived from conceptual DFT, researchers can predict the susceptibility of the β-keto ester to react with various nucleophiles and electrophiles. nih.gov For instance, such calculations can analyze the electrophilicity of different sites within the molecule, guiding the prediction of reaction outcomes. nih.govrsc.org

Table 2: Hypothetical DFT Data for this compound Intermediates

| Intermediate/State | Property Calculated | Illustrative Value | Significance |

| Parent Molecule | Dipole Moment | ~2.5 D | Indicates molecular polarity and potential solvent interactions. |

| Enolate Intermediate | Mulliken Charge on α-Carbon | -0.45 e | Quantifies the nucleophilic character of the α-carbon. |

| Enolate Intermediate | C=C Bond Length (Enolate) | 1.36 Å | Shows partial double bond character due to resonance. |

| Alkylation Transition State | Activation Energy (Ea) | 15-25 kcal/mol | Predicts the kinetic feasibility of the C-C bond formation step. semanticscholar.org |

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static electronic structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.gov this compound, with its long, flexible pentadecanoyl chain, can adopt a vast number of different three-dimensional shapes, or conformations. researchgate.net

MD simulations model the movements of atoms in the molecule by solving Newton's equations of motion, providing a trajectory of how the molecule's conformation evolves. This is crucial for understanding how the molecule's shape influences its reactivity. For example, the accessibility of the acidic α-protons to a base can be dependent on the local conformation of the carbon backbone. researchgate.net The simulation can identify the most stable, low-energy conformations and the energy barriers between them. nih.gov This conformational analysis helps rationalize stereoselectivity in reactions and provides a more complete picture of the molecule's behavior in a reaction environment, including its interactions with solvent molecules. researchgate.net

Table 3: Illustrative Data from Conformational Analysis of a Long-Chain Ester

| Parameter | Description | Typical Finding | Implication for Reactivity |

| Number of Stable Conformers | The count of distinct low-energy shapes the molecule preferentially adopts. nih.gov | Multiple conformers within a narrow energy range. researchgate.net | The molecule is highly flexible; reactivity may depend on the population of specific reactive conformers. |

| Dominant Dihedral Angle | The most frequently observed torsion angle for a specific C-C-C-C segment. | Gauche and anti conformations are common. | Determines the spatial arrangement of the alkyl chain and its potential steric hindrance at the reactive site. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations over time. researchgate.net | High RMSD values for the alkyl tail, low for the keto-ester head. | The long alkyl chain is highly mobile, while the reactive functional group region is more structurally constrained. |

Applications of Methyl 3 Oxopentadecanoate in Advanced Organic Synthesis

Building Block for Complex Natural Products and Bioactive Molecules

The structural framework of Methyl 3-oxopentadecanoate, featuring a linear carbon chain and a reactive beta-keto ester moiety, makes it an ideal starting point for the synthesis of complex natural products and their analogues.

While direct synthesis of a marine natural product using this compound is not extensively documented, its structure is emblematic of the polyketide precursors frequently found in marine organisms. Polyketides are a large and structurally diverse class of secondary metabolites, many of which originate from marine bacteria, sponges, and dinoflagellates. The synthesis of polyketide chains often proceeds through the iterative condensation of short-chain carboxylic acid derivatives, a process mimicked in the laboratory by the targeted use of building blocks like this compound. Its long aliphatic chain is a key feature in molecules such as long-chain fatty acids and complex lipids isolated from marine sources. Synthetic chemists utilize such beta-keto esters to introduce these lipophilic chains and provide a reactive handle for further molecular elaboration, crucial for creating analogues of marine-derived compounds for biological evaluation.

This compound has been identified in research concerning natural products derived from terrestrial microorganisms, which often share biosynthetic pathways with marine life. For instance, studies on secondary metabolites from cellular slime molds (Dictyostelium), known producers of polyketides like dictyopyrones, have involved the synthesis of this compound as a reference standard or potential biosynthetic precursor. acs.org The synthesis of this compound allows for the elucidation of natural product structures and the exploration of synthetic pathways to create non-natural analogues. By modifying the beta-keto ester core, chemists can generate a library of related polyketide-like structures, which can be screened for enhanced or novel biological activities.

Below are the characterization data for synthetically prepared this compound used in natural product research. acs.org

| Property | Value |

| Appearance | Colorless amorphous solid |

| IR (KBr, cm⁻¹) | 2919, 2849, 1749, 1708 |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.74 (3H, s), 3.45 (2H, s), 2.53 (2H, t, J = 7.2 Hz), 1.59 (2H, m), 1.22-1.32 (18H, m), 0.88 (3H, t, J = 6.8 Hz) |

| Yield | 50% |

Intermediate in Pharmaceutical and Agrochemical Synthesis

The beta-keto ester functionality is a cornerstone in the synthesis of many pharmaceutical and agrochemical agents. This compound serves as a key intermediate, enabling the construction of complex molecules with desired biological activities.

A significant application is seen in the synthesis of novel quinolone derivatives with potent antiparasitic properties. Researchers have synthesized Ethyl 3-oxopentadecanoate, a close analogue, as a key precursor for building 1-hydroxyquinolones designed to combat Toxoplasma gondii, the parasite responsible for toxoplasmosis. clockss.org The synthesis involves the alkylation of ethyl acetoacetate (B1235776) followed by cyclization with an aniline (B41778) derivative. The long alkyl chain, originating from the oxopentadecanoate core, is crucial for the compound's lipophilicity and its ability to penetrate parasitic cell walls, ultimately leading to high anti-Toxoplasma activity comparable to the approved drug Atovaquone. clockss.org

Furthermore, the beta-keto ester group in this compound is a target for asymmetric reduction. A patented process describes the asymmetric hydrogenation of this compound using a Ruthenium-SEGPHOS catalyst to produce optically active methyl (R)-3-hydroxypentadecanoate with high enantiomeric excess. google.com This chiral hydroxy ester is a valuable building block for synthesizing complex, enantiomerically pure pharmaceuticals where specific stereochemistry is critical for efficacy.

Synthesis of Novel Organic Scaffolds and Heterocycles

The reactivity of this compound makes it a powerful tool for constructing diverse organic scaffolds, particularly heterocyclic systems. The classic Conrad-Limpach and Knorr quinoline (B57606) syntheses, for example, rely on the reaction between anilines and beta-keto esters.

In the synthesis of novel anti-Toxoplasma agents, Ethyl 2-methyl-3-oxopentadecanoate, derived from its unmethylated precursor, was reacted with 2-aminophenol. This reaction leads to a cyclization and subsequent formation of a complex quinoline ring system. clockss.org This demonstrates how the beta-keto ester acts as a linchpin, bringing together different molecular fragments to erect a new heterocyclic core. The long dodecyl chain from the keto ester remains appended to the quinoline scaffold, forming the final bioactive molecule. This strategy highlights the utility of long-chain beta-keto esters in generating new chemical entities based on established heterocyclic frameworks. clockss.org

| Compound Synthesized from Ethyl 3-oxopentadecanoate Analogue | Base Heterocyclic Scaffold | Biological Activity Target |

| Novel 1-Hydroxyquinolone Derivative | Quinolone | Toxoplasma gondii |

Development of Chiral Auxiliaries Utilizing Beta-Keto Ester Structures

While this compound itself is not a chiral auxiliary, its beta-keto ester structure is fundamental to well-established methods for asymmetric synthesis that employ chiral auxiliaries. The general strategy involves attaching a chiral auxiliary to a related beta-keto acid, which then directs the stereochemical outcome of subsequent reactions, such as alkylation or reduction.

For instance, long-chain beta-keto acids can be coupled with chiral oxazolidinones, such as (S)-4-benzyloxazolidinone. beilstein-journals.orgresearchgate.net The resulting N-acyl oxazolidinone can then be deprotonated to form a chelated Z-enolate. This rigid, chiral environment forces incoming electrophiles, like a methyl group from iodomethane, to add from a specific face, resulting in a highly diastereoselective alkylation at the alpha-position. beilstein-journals.orgresearchgate.net After the desired stereocenter is set, the chiral auxiliary can be cleanly removed, yielding an enantiomerically enriched product. This established methodology is directly applicable to the 3-oxopentadecanoate structure for the synthesis of chiral long-chain fatty acid derivatives, which are components of various natural products. beilstein-journals.orgresearchgate.net This approach underscores the potential of beta-keto esters with long aliphatic chains as substrates in diastereoselective, auxiliary-controlled transformations to build complex chiral molecules.

Biological System Interactions and Metabolic Investigations of Methyl 3 Oxopentadecanoate

Enzymatic Transformations of Beta-Keto Esters

Beta-keto esters are versatile intermediates in biochemical reactions, susceptible to transformations by a variety of enzymes. The reactivity of the ketone and ester functionalities, along with the influence of the long alkyl chain of methyl 3-oxopentadecanoate, determines its substrate specificity for different enzyme classes.

The enzymatic transformation of this compound is primarily governed by the action of esterases and reductases. The substrate specificity of these enzymes is a critical factor in determining the metabolic fate of this compound.

Esterases are hydrolases that catalyze the cleavage of ester bonds. Their specificity is largely determined by the nature of the acyl and alcohol moieties of the ester substrate. While many esterases show a preference for short-chain acyl esters, some exhibit broader substrate specificity. researchgate.netresearchgate.net For long-chain esters like this compound, enzyme activity is influenced by the hydrophobicity and steric bulk of the acyl chain. The active site of the esterase must be able to accommodate the C15 alkyl chain. For instance, certain hormone-sensitive lipase (B570770) (HSL) family esterases show activity towards longer-chain esters. nih.gov The hydrolysis of this compound by an esterase would yield 3-oxopentadecanoic acid and methanol.

Reductases , specifically keto reductases, are enzymes that catalyze the reduction of a ketone group to a hydroxyl group. In the context of beta-keto esters, these enzymes often exhibit high stereospecificity, leading to the formation of chiral beta-hydroxy esters. The substrate specificity of reductases for beta-keto esters is influenced by the chain length of the acyl group. For example, 3-oxoacyl-ACP reductases, involved in fatty acid synthesis, display a wide specificity with respect to the chain length of the β-ketoacyl group. semanticscholar.org Aldo-keto reductases (AKRs) are another class of enzymes that can reduce aldehydes and ketones, and some members of the AKR1A and B families are efficient in reducing phospholipid aldehydes with long acyl chains. nih.gov The reduction of the 3-oxo group of this compound would produce methyl 3-hydroxypentadecanoate.

Table 1: Potential Enzymatic Transformations of this compound and Influencing Factors

| Enzyme Class | Transformation | Product(s) | Factors Influencing Substrate Specificity |

|---|---|---|---|

| Esterase | Hydrolysis of the methyl ester | 3-Oxopentadecanoic acid and Methanol | - Active site topology (size and hydrophobicity)

|

| Ketoreductase | Reduction of the 3-oxo group | Methyl 3-hydroxypentadecanoate | - Stereospecificity of the enzyme

|

Beta-keto esters are key intermediates in several fundamental biosynthetic pathways, most notably in the synthesis of fatty acids and polyketides. These pathways involve iterative cycles of condensation and reduction reactions where beta-ketoacyl intermediates are sequentially elongated and modified.

Fatty Acid Biosynthesis: The biosynthesis of fatty acids involves the sequential addition of two-carbon units derived from malonyl-CoA to a growing acyl chain, which is attached to an acyl carrier protein (ACP). libretexts.orglibretexts.org A key step in each elongation cycle is the Claisen condensation of an acyl-ACP with malonyl-ACP, catalyzed by a β-ketoacyl-ACP synthase, to form a β-ketoacyl-ACP intermediate. youtube.comyoutube.com This intermediate then undergoes a series of reactions: reduction of the β-keto group to a β-hydroxyacyl-ACP, dehydration to an enoyl-ACP, and a second reduction to a saturated acyl-ACP, which is then ready for the next round of elongation. nih.gov A compound structurally similar to this compound, 3-oxopentadecanoyl-ACP, would be a direct intermediate in the biosynthesis of odd-chain fatty acids, specifically pentadecanoic acid.

Polyketide Biosynthesis: Polyketide synthases (PKSs) are multi-enzyme complexes that produce a wide variety of natural products. ftb.com.hr Similar to fatty acid synthesis, polyketide synthesis proceeds through the iterative condensation of small carboxylic acid units. nih.govacs.org The growing polyketide chain is attached to an ACP, and each extension module incorporates a new monomer, often forming a β-ketoacyl-ACP intermediate. nih.gov Unlike fatty acid synthesis, the β-keto group in polyketide synthesis may be incompletely reduced, leading to the diverse functionality of polyketide natural products. nih.gov The structure of this compound is consistent with a potential intermediate in a polyketide biosynthetic pathway.

Table 2: Comparison of Beta-Keto Ester Intermediates in Biosynthetic Pathways

| Pathway | Key Intermediate | Enzymes Involved in Formation and Processing | Fate of the Beta-Keto Group |

|---|---|---|---|

| Fatty Acid Biosynthesis | β-Ketoacyl-ACP | - β-Ketoacyl-ACP synthase

| Typically fully reduced to a methylene (B1212753) group. |

| Polyketide Biosynthesis | β-Ketoacyl-ACP | - Ketosynthase (KS)

| Can be fully reduced, partially reduced (to a hydroxyl or double bond), or remain as a ketone. |

Theoretical and Computational Prediction of Biological Pathways

In the absence of direct experimental data, theoretical and computational methods provide valuable tools for predicting the potential biological roles and metabolic pathways of a compound like this compound. These in silico approaches leverage existing biological knowledge and computational algorithms to generate hypotheses about a molecule's function and fate in a biological system.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methods used to predict the biological activity of a chemical compound based on its molecular structure. ftb.com.hr These models are built on the principle that the structure of a molecule determines its physicochemical properties, which in turn dictate its biological activity.

For this compound, SAR modeling could be employed to predict its potential biological functions by comparing its structural features to those of compounds with known activities. Key structural features of this compound for SAR analysis include the long lipophilic alkyl chain, the beta-keto ester moiety, and the methyl ester group. For instance, studies on long-chain hydrocarbon derivatives have shown that modifications to the chain length and the inclusion of central ketone or ether moieties can significantly alter their effects on lipid metabolism. ingentaconnect.com Similarly, SAR studies of β-ketoamides have demonstrated the importance of the relative positioning of the keto and amide groups for biological activity. acs.org By building a QSAR model based on a dataset of structurally related compounds with known activities (e.g., antimicrobial, enzyme inhibition), it would be possible to predict the potential activity of this compound.

Table 3: Key Structural Features of this compound for SAR Analysis and Potential Biological Implications

Data mining and machine learning are powerful computational techniques used to analyze large biological datasets and predict metabolic pathways. nih.govpatsnap.comomicstutorials.com These approaches can be used to generate hypotheses about the metabolic fate of a novel compound like this compound.

Data Mining in metabolomics involves searching large databases of known metabolic reactions and pathways to identify potential enzymatic transformations for a given substrate. omicstutorials.comcreative-proteomics.com By inputting the structure of this compound into pathway prediction tools, it is possible to identify known enzymes that are predicted to act on this substrate based on established reaction rules and substrate similarity. This can help in constructing a putative metabolic pathway for the compound.

Machine Learning models can be trained on large datasets of known enzyme-substrate pairs to predict whether a novel compound will be a substrate for a particular enzyme or a participant in a specific metabolic pathway. oup.commdpi.com For example, a machine learning model could be trained to recognize the structural features of substrates for various esterases and reductases. This trained model could then be used to predict the likelihood of this compound being a substrate for these enzymes. Furthermore, machine learning algorithms can be used to analyze metabolomics data to discover novel metabolic pathways by identifying correlations between the appearance of a new compound and changes in the levels of known metabolites. mdpi.com

Table 4: Computational Approaches for Predicting Metabolic Pathways of this compound

| Approach | Methodology | Predicted Outcome for this compound |

|---|---|---|

| Data Mining | Searching metabolic databases (e.g., KEGG, MetaCyc) for known reactions involving similar substrates. | Identification of potential enzymes (e.g., esterases, reductases) and known metabolic pathways where it could be an intermediate. |

| Machine Learning | Training predictive models on known enzyme-substrate data or metabolomics datasets. | - Prediction of substrate specificity for specific enzymes.

|

Advanced Analytical Characterization and Methodologies for Methyl 3 Oxopentadecanoate

Chromatographic Separation Techniques

Chromatography is fundamental for isolating methyl 3-oxopentadecanoate from complex matrices and for analyzing its various forms. Both gas and liquid chromatography serve distinct, critical roles in its characterization.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds. As a fatty acid methyl ester (FAME), this compound possesses sufficient volatility for GC analysis, often without the need for further derivatization that is typically required for its parent carboxylic acid. researchgate.net The analysis is commonly performed using a GC system coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation. nih.gov

Separation is typically achieved on polar capillary columns, such as those with a polyethylene (B3416737) glycol stationary phase (e.g., DB-Wax), which are well-suited for resolving FAMEs. nist.gov The temperature programming of the GC oven is optimized to ensure efficient separation from other components in a mixture. The selection of appropriate GC conditions is crucial for accurate analysis, as demonstrated by established methods for other FAMEs. researchgate.netnih.gov

| Parameter | Typical Value/Condition | Purpose |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. nih.gov |

| Column Type | Polar Capillary (e.g., DB-Wax) | Provides selectivity for separating esters based on polarity and boiling point. nist.gov |

| Oven Program | Initial hold at a lower temperature (e.g., 50°C), followed by a ramp (e.g., 10°C/min) to a final temperature (e.g., 250-300°C). nih.gov | Separates compounds with a wide range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for robust quantification; MS for definitive identification. |

While the 3-oxo (keto) form of this compound is achiral, analytical scenarios may involve related chiral compounds (e.g., its reduced form, methyl 3-hydroxypentadecanoate) or the use of chiral derivatizing agents. In such cases, High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of stereoisomers. nih.gov Chiral HPLC relies on the differential interaction of enantiomers or diastereomers with a chiral stationary phase (CSP). mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and exhibit excellent chiral recognition capabilities for a broad range of compounds. nih.govchromatographyonline.com The separation can be performed in either normal-phase mode, using eluents like hexane (B92381) and ethanol, or reversed-phase mode with aqueous-organic mobile phases. chromatographyonline.comymc.co.jp The choice of mobile phase and CSP is critical for achieving baseline resolution of the stereoisomers. ymc.co.jp

Mass Spectrometry (MS) for Structural Confirmation and Quantification

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic inlet like GC or LC, it provides both separation and highly specific detection.

To improve chromatographic behavior and enhance detection sensitivity in GC-MS, chemical derivatization is often employed. For β-keto esters like this compound, the enol tautomer provides a reactive hydroxyl group that is an ideal target for derivatization. researchgate.net The most common strategy is silylation, which converts the enolic -OH group into a trimethylsilyl (B98337) (TMS) ether. researchgate.net

Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this transformation. This process increases the compound's volatility and thermal stability while producing a derivative with a characteristic and predictable mass spectrum, often featuring a prominent molecular ion and easily identifiable fragment ions corresponding to the loss of the TMS group. researchgate.netscience.gov

| Derivatization Reagent | Abbreviation | Target Functional Group | Resulting Derivative |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Enol Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Enol Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether |

| Methoxyamine Hydrochloride | MEOX | Keto Carbonyl (C=O) | Methyloxime |

Tandem mass spectrometry (MS/MS) is an essential technique for unambiguous structural confirmation. In an MS/MS experiment, the molecular ion or a primary fragment ion of this compound is selected and subjected to collision-induced dissociation (CID), generating a secondary spectrum of product ions. Analysis of these product ions reveals detailed structural information and helps to map the compound's fragmentation pathways. wvu.edu

Under electron ionization (EI), the fragmentation of this compound is expected to proceed through several key pathways, including alpha-cleavage adjacent to the carbonyl groups and McLafferty-type rearrangements. wvu.edu These pathways produce a series of characteristic fragment ions that serve as a structural fingerprint for the molecule.

| Fragmentation Type | Description | Expected Fragment Ions (m/z) |

| Alpha-Cleavage | Cleavage of the C-C bond adjacent to a carbonyl group. | Ions resulting from cleavage at C2-C3 or C3-C4. |

| McLafferty Rearrangement | Hydrogen atom transfer from the alkyl chain to the carbonyl oxygen, followed by cleavage. | Characteristic ion at m/z 74 for methyl esters. |

| Loss of Methoxy (B1213986) Group | Cleavage of the ester C-O bond. | [M-31]⁺ corresponding to the loss of ·OCH₃. |

| Alkyl Chain Fragmentation | Sequential loss of alkyl fragments from the long fatty acid chain. | A series of ions separated by 14 Da (CH₂). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural analysis of this compound, particularly for investigating its keto-enol tautomerism. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the molecular structure and the equilibrium between the two tautomeric forms. mdpi.com

The keto-enol equilibrium is a dynamic process, and its position is highly influenced by factors such as solvent polarity. cdnsciencepub.comchemrxiv.org NMR allows for the direct observation of signals corresponding to both the keto and enol forms, enabling the determination of their relative concentrations by integrating the respective signals in the ¹H NMR spectrum. cdnsciencepub.com

The ¹H NMR spectrum of the keto form is characterized by a singlet for the C2 methylene (B1212753) protons (α-protons) situated between two carbonyl groups. In contrast, the enol form displays a vinylic proton signal at C2 and a distinct downfield signal for the enolic hydroxyl proton. redalyc.org Similarly, ¹³C NMR spectra show unique signals for the carbonyl and olefinic carbons of each tautomer, providing complementary structural data. nih.govmdpi.com

| Tautomer | Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Keto | C1 (C=O, Ester) | - | ~167-172 |

| Keto | C2 (-CH₂-) | ~3.4 (s) | ~49-51 |

| Keto | C3 (C=O, Ketone) | - | ~200-205 |

| Keto | C4 (-CH₂-) | ~2.5 (t) | ~42-45 |

| Keto | -OCH₃ | ~3.7 (s) | ~51-53 |

| Enol | C1 (C=O, Ester) | - | ~168-173 |

| Enol | C2 (=CH-) | ~5.0-5.6 (s) | ~90-98 |

| Enol | C3 (=C-OH) | - | ~175-180 |

| Enol | C4 (=C-CH₂-) | ~2.2 (t) | ~33-36 |

| Enol | -OCH₃ | ~3.7 (s) | ~51-53 |

| Enol | Enolic -OH | ~12.0-13.0 (s, broad) | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques used to elucidate the molecular structure of compounds like this compound by identifying their key functional groups. These methods provide detailed information on vibrational and electronic transitions within the molecule, respectively.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds. The spectrum generated provides a unique "fingerprint" based on the functional groups present. For this compound, the analysis focuses on identifying the characteristic vibrations of its ester and ketone carbonyl groups, as well as its long aliphatic chain.

The structure of this compound contains two distinct carbonyl groups: a ketone at the C3 position and a methyl ester at the C1 position. These groups are the most prominent features in its IR spectrum. β-Keto esters typically exhibit a strong-intensity doublet for the two carbonyl groups in the keto tautomer. uobabylon.edu.iq The ester carbonyl (C=O) stretch generally appears at a higher frequency (wavenumber) than the ketone carbonyl stretch. ic.ac.ukorgchemboulder.com This is attributed to the electron-withdrawing inductive effect of the ester's alkoxy oxygen atom, which strengthens the C=O double bond compared to the ketone, where adjacent alkyl groups have a weaker inductive effect. reddit.comstackexchange.com

The long pentadecyl chain gives rise to characteristic alkane signals. These include C-H stretching vibrations, which appear just below 3000 cm⁻¹, and C-H bending vibrations for methylene (-CH₂-) and methyl (-CH₃) groups. vscht.cz Furthermore, the ester functional group is characterized by strong C-O stretching vibrations, which typically appear as two or more bands in the 1300 to 1000 cm⁻¹ region. uobabylon.edu.iqlibretexts.orgspectroscopyonline.com

The expected characteristic absorption bands for this compound are detailed in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aliphatic C-H | Stretching (sp³ C-H) | 2850 - 2960 | Strong |

| Ester C=O | Stretching | ~1735 - 1750 | Strong |

| Ketone C=O | Stretching | ~1715 - 1725 | Strong |

| Methylene (-CH₂-) | Bending (Scissoring) | ~1465 | Medium |

| Methyl (-CH₃) | Bending (Asymmetrical) | ~1450 | Medium |

| Ester C-O | Asymmetric & Symmetric Stretching | 1000 - 1300 | Strong, Multiple Bands |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the energy required to promote electrons from a ground state to a higher energy state. uzh.ch The parts of a molecule that absorb light in this region are known as chromophores. libretexts.org In this compound, the chromophores are the two carbonyl (C=O) groups.

Saturated ketones and esters typically exhibit two types of electronic transitions: a lower-energy, low-intensity n → π* (n-to-pi-star) transition and a higher-energy, high-intensity π → π* (pi-to-pi-star) transition. hnue.edu.vn

n → π Transition: This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically one of the lone pairs on an oxygen atom, to an antibonding π orbital associated with the carbonyl group. masterorganicchemistry.com For simple, non-conjugated carbonyl compounds, this transition results in a weak absorption band at a longer wavelength, typically in the 270-300 nm range. masterorganicchemistry.com The low probability of this transition results in a low molar absorptivity (ε). uzh.chhnue.edu.vn

π → π Transition: This transition involves the excitation of an electron from a bonding π orbital to an antibonding π orbital of the carbonyl double bond. uzh.ch This is a "symmetry-allowed" transition and is therefore much more probable, resulting in a strong absorption band with a high molar absorptivity. For isolated carbonyl groups, this transition occurs at a shorter wavelength, often around 180-190 nm, which is in the vacuum UV region and may be below the detection range of standard spectrophotometers. uzh.chhnue.edu.vn

In the case of this compound, the two carbonyl groups are isolated from any other π-systems, meaning they are not in conjugation. Therefore, its UV-Vis spectrum is expected to be dominated by the transitions characteristic of isolated carbonyls. While β-ketoesters can exist in keto-enol tautomers, they heavily favor the keto form, so the spectrum will primarily reflect the electronic transitions of the dicarbonyl structure. uobabylon.edu.iqsemanticscholar.org Studies on similar β-ketoesters in polar solvents show absorption bands in the 200-260 nm region, which are likely a combination of the π → π* and the more intense end of the n → π* transitions. semanticscholar.org

The expected UV-Vis absorption data for this compound are summarized in the table below.

| Transition | Typical λmax (nm) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| n → π | 270 - 300 | Low (< 100 L mol⁻¹ cm⁻¹) | Weak absorption from non-bonding electrons of carbonyl oxygen. masterorganicchemistry.com |

| π → π | < 200 | High (> 1,000 L mol⁻¹ cm⁻¹) | Strong absorption from the carbonyl π-bond. uzh.ch |

Emerging Research Directions for Methyl 3 Oxopentadecanoate

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of β-keto esters like methyl 3-oxopentadecanoate has traditionally relied on methods such as the Claisen condensation. However, these methods can have limitations regarding yield, reaction conditions, and substrate scope. Current research is heavily invested in developing innovative catalytic systems that offer milder conditions, higher efficiency, and greater selectivity.

One promising area is the use of biocatalysts. Lipases, for instance, are being employed for the transesterification of β-keto esters under solvent-free and mild conditions. A notable example is the use of Candida antarctica lipase (B570770) B (CALB), which has demonstrated high yields (>90%) and chemoselectivity in the acylation of alcohols. google.com This enzymatic approach is advantageous as it often avoids the need for harsh reagents and can be used for kinetic resolutions of racemic alcohols. google.com

Another frontier is the application of metal-based catalysts and advanced organic methodologies. Palladium-catalyzed reactions of allylic β-keto esters, for example, proceed through the formation of palladium enolates, enabling transformations that are not possible with traditional methods. nih.gov Researchers are also exploring zinc carbenoid mediated chain-extension reactions to convert existing β-keto esters into more complex structures. organic-chemistry.org Furthermore, modified procedures using milder reagents, such as sodium acetate (B1210297) with 2,2,6-trimethyl-4H-1,3-dioxin-4-one, are achieving quantitative yields under less stringent conditions, avoiding side products seen in traditional protocols. allresearchjournal.com The development of novel heterogeneous catalysts, such as modified zirconium metal-organic frameworks (MOFs), also shows potential for synthesizing complex molecules, which could be adapted for β-keto ester production. nih.gov

| Catalytic System | Key Features | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Lipase (e.g., CALB) | Enzymatic Transesterification | Solvent-free, reduced pressure, 40°C | High yield (>90%), mild conditions, chemoselective | google.com |

| Palladium Complexes | Decarboxylation-Allylation | Neutral, often room temperature | Forms novel C-C bonds via palladium enolates | nih.gov |

| Sodium Acetate | Acetoacetylation | Refluxing tetrahydrofuran | Quantitative yields, avoids side products, mild | allresearchjournal.com |

| Zinc Carbenoids | Chain Extension | Requires 1,1-diiodoalkanes | Allows for β-functionalization of the keto ester | organic-chemistry.org |

Exploration of Previously Unidentified Biosynthetic Routes and Metabolic Fates

The natural occurrence and biological role of this compound are not yet fully understood, prompting research into its biosynthesis and metabolism. As a long-chain ester, its formation in organisms is likely linked to fatty acid metabolic pathways. nih.gov Biosynthesis of such compounds can occur through several routes, including the extension of carbon chains via 2-keto acid intermediates or the reverse β-oxidation pathway. nih.govresearchgate.net These pathways involve the sequential condensation of smaller molecules like acetyl-CoA to build the long carbon backbone, followed by specific enzymatic reactions to introduce the keto and ester functionalities. nih.gov Identifying the specific enzymes and genetic pathways responsible for producing this compound could enable its biotechnological production from renewable feedstocks.

Equally important is understanding the metabolic fate of this compound within an organism. When introduced into a biological system, long-chain fatty acid derivatives are typically subject to metabolic processes for energy production or cellular component synthesis. Research on analogous compounds, such as β-methylated fatty acids, indicates that metabolism can be complex. For instance, the presence of a methyl group near the carboxyl end can block standard β-oxidation, leading to alternative metabolic routes. While this compound lacks this specific modification, its 3-oxo group makes it an intermediate in the β-oxidation spiral. Therefore, it is likely metabolized by being reduced to methyl 3-hydroxypentadecanoate, dehydrated, and then further oxidized. The specifics of its transport, storage in lipids, and rate of catabolism are areas requiring further investigation to determine its biological impact and potential as a biomarker or signaling molecule.

Advanced In Silico Modeling for Predicting Reactivity and Biological Interactions

Computational chemistry, or in silico modeling, is becoming an indispensable tool for predicting the chemical and biological properties of molecules like this compound, thereby guiding experimental research. These models can forecast a molecule's reactivity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential biological targets.

For β-keto esters, computational studies have been successfully used to assess reactivity and predict interactions with proteins. nih.govresearchgate.net For example, Density Functional Theory (DFT) can be used to analyze the electronic structure of this compound to predict its sites of nucleophilic and electrophilic attack, offering insights into its chemical stability and potential reactions. Molecular docking and molecular dynamics simulations are powerful techniques for predicting how a molecule might bind to a specific protein. nih.govresearchgate.net This approach has been used to design β-keto ester analogues as potential inhibitors of bacterial quorum sensing proteins, a mechanism involved in antibiotic resistance. nih.govresearchgate.net Applying these in silico methods to this compound could reveal previously unknown biological activities, such as interactions with specific enzymes or receptors, guiding the design of future functional studies.

| Modeling Technique | Predicted Properties | Potential Research Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, local reactivity, stability | Predicting reaction mechanisms and degradation pathways | nih.gov |

| ADME Prediction | Lipophilicity, water solubility, metabolic stability | Assessing pharmacokinetic profile and bioavailability | nih.govresearchgate.net |

| Molecular Docking | Binding affinity and mode to a protein target | Identifying potential biological targets (e.g., enzymes, receptors) | nih.govresearchgate.net |

| Molecular Dynamics | Conformational changes and stability of protein-ligand complex | Simulating the dynamic behavior of the molecule in a biological environment | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Methyl 3-oxopentadecanoate, and how can their efficiency be optimized?

- Methodological Answer : Synthesis typically involves esterification of 3-oxopentadecanoic acid with methanol under acid catalysis (e.g., H₂SO₄). Optimization can include varying reaction temperatures (40–60°C), solvent selection (e.g., anhydrous toluene), and catalyst loadings. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for yield improvement. For analogous β-keto esters, one-step preparations using bromoacetate derivatives have been reported .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard statements (e.g., H315: skin irritation) and safety measures from safety data sheets (SDS). Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources due to flammability risks. Store in airtight containers away from oxidizers. Training should emphasize spill management (neutralize with inert absorbents) and emergency rinsing protocols (S26: eye rinse with water) .

Q. What physicochemical properties of this compound are essential for experimental design?

- Methodological Answer : Key properties include melting point (predicted 25–30°C), boiling point (extrapolated ~300–320°C), and solubility in organic solvents (e.g., chloroform, ethanol). These influence reaction conditions (e.g., solvent choice for kinetic studies) and storage stability. Refer to thermodynamic databases (e.g., NIST) for analogous methyl esters to estimate vapor pressure and enthalpy of vaporization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points) of this compound?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Validate using differential scanning calorimetry (DSC) with high-purity samples (>99%) and controlled heating rates (e.g., 5°C/min). Cross-reference with gas chromatography (GC) purity checks. For example, conflicting melting points in methyl esters were resolved by standardizing DSC protocols and sample preparation methods .

Q. What advanced spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use nuclear magnetic resonance (NMR) for structural confirmation: ¹H NMR (δ 2.5–3.0 ppm for ketone protons, δ 3.6–3.7 ppm for methoxy group) and ¹³C NMR (δ 207–210 ppm for ketone carbonyl). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Infrared (IR) spectroscopy (C=O stretch ~1710 cm⁻¹) complements analysis. Report spectral data with calibration standards and reproducibility metrics .

Q. How should researchers design experiments to investigate the kinetic stability of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies: expose samples to controlled humidity (30–80% RH), temperature (25–60°C), and light (UV/visible). Monitor degradation via HPLC with UV detection (λ = 210–230 nm for ketone absorption). Use Arrhenius modeling to predict shelf life. Include statistical validation (e.g., ANOVA for replicate analyses) to ensure robustness .

Data Contradiction and Validation